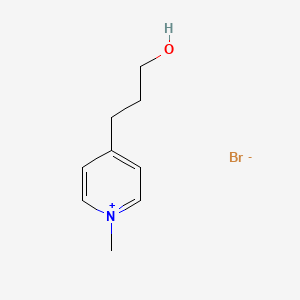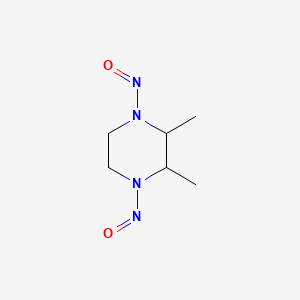![molecular formula C28H16N2O2 B561233 7,16-Dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione CAS No. 104978-82-7](/img/structure/B561233.png)
7,16-Dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,16-Dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione is a complex organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DBAQ and is a heterocyclic compound that contains a quinolone ring fused to an acridine ring system. DBAQ has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of DBAQ is not fully understood. However, it has been suggested that DBAQ inhibits cell growth by inducing apoptosis, which is a programmed cell death mechanism. DBAQ has been shown to activate caspase-3, which is a key enzyme involved in the apoptosis pathway. DBAQ has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
DBAQ has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that DBAQ inhibits the growth of cancer cells by inducing apoptosis. DBAQ has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. In addition, DBAQ has been shown to exhibit strong fluorescence properties, making it an excellent candidate for use in fluorescent sensors.
Avantages Et Limitations Des Expériences En Laboratoire
DBAQ has several advantages for use in lab experiments. DBAQ is a relatively stable compound that can be easily synthesized using various methods. DBAQ exhibits strong fluorescence properties, making it an excellent candidate for use in fluorescent sensors. However, DBAQ also has some limitations. DBAQ is a complex compound that can be difficult to synthesize using some methods. In addition, the mechanism of action of DBAQ is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on DBAQ. One direction is to further investigate the mechanism of action of DBAQ. Understanding the mechanism of action of DBAQ could lead to the development of more effective anticancer drugs. Another direction is to investigate the potential use of DBAQ in organic electronics. DBAQ exhibits strong fluorescence properties, making it an excellent candidate for use in fluorescent sensors and organic solar cells. Finally, future research could focus on the synthesis of DBAQ using more efficient and environmentally friendly methods.
Méthodes De Synthèse
DBAQ can be synthesized using various methods, including the one-pot synthesis of 2,3-dihydro-1H-benzo[e]indole-6,12(7H)-dione and 2,3-dihydro-1H-benzo[e]indole-6,12(7H)-dione. The synthesis of DBAQ involves the reaction of 2,3-dihydro-1H-benzo[e]indole-6,12(7H)-dione with 2,3-dihydro-1H-benzo[e]indole-6,12(7H)-dione in the presence of a catalyst. The reaction proceeds through a Diels-Alder reaction, followed by an oxidation step to yield DBAQ.
Applications De Recherche Scientifique
DBAQ has potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, DBAQ has been studied for its anticancer properties. DBAQ has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In materials science, DBAQ has been studied for its potential use as a fluorescent probe. DBAQ exhibits strong fluorescence properties, making it an excellent candidate for use in fluorescent sensors. In organic electronics, DBAQ has been studied for its potential use as an electron transport material in organic solar cells.
Propriétés
IUPAC Name |
15,30-diazaheptacyclo[16.12.0.03,16.05,14.06,11.020,29.021,26]triaconta-1(18),2,5(14),6,8,10,12,16,20(29),21,23,25,27-tridecaene-4,19-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16N2O2/c31-27-19-13-24-20(28(32)26-18-8-4-2-6-16(18)10-12-22(26)30-24)14-23(19)29-21-11-9-15-5-1-3-7-17(15)25(21)27/h1-14H,(H,29,31)(H,30,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABACAMWRODPEMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=CC5=C(C=C4N3)C(=O)C6=C(N5)C=CC7=CC=CC=C76 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30721170 |
Source


|
| Record name | 7,16-Dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104978-82-7 |
Source


|
| Record name | 7,16-Dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

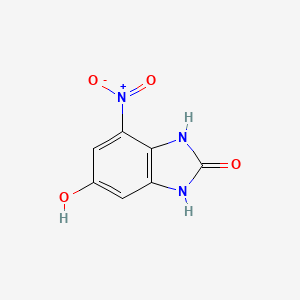

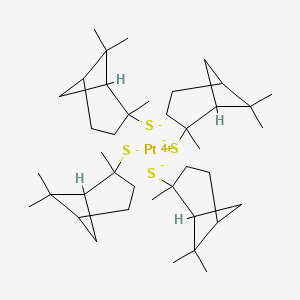
![Trimethyl[(3-methylphenyl)methyl]stannane](/img/structure/B561154.png)
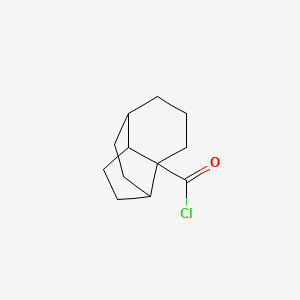
![((1H-Benzo[d]imidazol-2-yl)thio)methanamine](/img/structure/B561156.png)

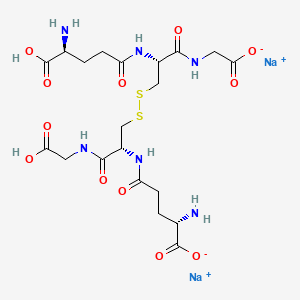
![[(2R)-2-hydroxy-3-[(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]oxypropyl] pentacosanoate](/img/structure/B561168.png)

